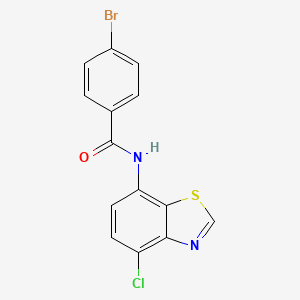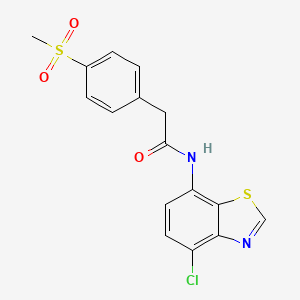![molecular formula C12H11ClN2O3S2 B6542892 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide CAS No. 1070964-93-0](/img/structure/B6542892.png)
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide (CTS) is a small molecule that has been studied for its potential applications in scientific research. CTS has been used in a variety of applications, including as a substrate for the synthesis of new compounds, as an inhibitor of enzymes, as an antioxidant, and as an anti-inflammatory agent.
Mécanisme D'action
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to act as an inhibitor of several enzymes, including cytochrome P450 enzymes and nitric oxide synthase. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Finally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to act as an anti-inflammatory agent, reducing the production of pro-inflammatory cytokines and reducing inflammation.
Biochemical and Physiological Effects
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on enzymes and oxidative stress, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Finally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to reduce the production of nitric oxide, which can be toxic to cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide can be used to study a variety of biochemical and physiological processes, including the effects of oxidative stress, the effects of drugs on the body, and the effects of inflammation. However, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide is not without its limitations. It is not soluble in organic solvents, and its effects on enzymes and physiological processes can be difficult to study.
Orientations Futures
There are several potential future directions for research into 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide. One potential direction is to further study its effects on enzymes and physiological processes. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide could be used to study the effects of various drugs on the body, as well as to study the effects of oxidative stress and inflammation. Finally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide could be used as a substrate for the synthesis of new compounds, as well as for the development of new drugs.
Méthodes De Synthèse
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide is synthesized through a multi-step process that begins with the reaction of 2-chlorothiophene with 2-amino-5-chlorobenzene sulfonamide. This reaction produces a chlorosulfonamide intermediate, which is then reacted with acetic anhydride to form the desired product. The reaction is typically carried out in an aqueous solution at a temperature of approximately 200°C.
Applications De Recherche Scientifique
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of new compounds, as an inhibitor of enzymes, as an antioxidant, and as an anti-inflammatory agent. In addition, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been used to study the effects of oxidative stress in cells, as well as to study the effects of drugs on the body.
Propriétés
IUPAC Name |
2-[4-[(5-chlorothiophen-2-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c13-10-5-6-12(19-10)20(17,18)15-9-3-1-8(2-4-9)7-11(14)16/h1-6,15H,7H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLADMETQDAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Chlorothiophene-2-sulfonamido)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542812.png)
![2-[4-(2,5-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542816.png)
![N,N-dimethyl-2-[4-(2,3,4,5,6-pentamethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542829.png)

![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542854.png)
![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)
![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)

![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)